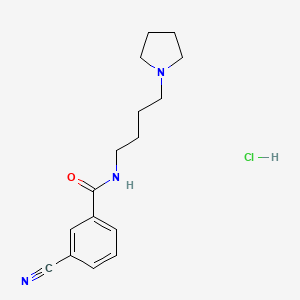![molecular formula C16H10N2O5 B2947484 2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1090944-47-0](/img/structure/B2947484.png)
2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H10N2O5 and its molecular weight is 310.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Nitric Oxide Synthase (NOS) , specifically the inducible form . NOS is an enzyme responsible for the production of nitric oxide (NO), a critical cellular signaling molecule. It has several roles in cellular functions, including neurotransmission, immune defense, and regulation of cell death.
Biochemical Pathways
The compound’s interaction with NOS affects the nitric oxide pathway. Nitric oxide is a key player in several biochemical pathways, including those involved in immune response and neurotransmission. By modulating NO production, the compound can potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its modulation of NO production. For instance, in macrophages, NO mediates tumoricidal and bactericidal actions . Therefore, the compound could potentially influence these processes.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzodioxol compounds , it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-8-11-15(17-14-3-1-2-6-18(14)16(11)20)23-10-4-5-12-13(7-10)22-9-21-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRKPHFYGWOTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2947407.png)
![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2947409.png)
![3-[4-(Pyrimidin-4-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2947410.png)

![methyl 3-({2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2947415.png)



![3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B2947420.png)

![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947422.png)
![3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2947423.png)
